Lonafarnib metabolite A chemical structure
Lonafarnib metabolite A chemical structure
An In-Depth Technical Guide to the Chemical Structure and Analysis of Lonafarnib Metabolite A
Executive Summary
Lonafarnib is a potent farnesyltransferase inhibitor, a cornerstone in the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS) and certain progeroid laminopathies.[1][2] The clinical efficacy and safety profile of any therapeutic agent are intrinsically linked to its metabolic fate within the body. Understanding the biotransformation of Lonafarnib is therefore critical for drug development professionals. This guide provides a detailed examination of a specific biotransformation product, Lonafarnib Metabolite A. We will delve into its precise chemical structure, physicochemical properties, and the significant analytical challenges posed by its inherent instability. This document synthesizes data from public chemical databases and peer-reviewed literature to offer a comprehensive protocol for the identification and characterization of this and other unstable drug metabolites, emphasizing the causality behind advanced analytical strategies.
Introduction to Lonafarnib: Mechanism and Therapeutic Application
Mechanism of Action: Farnesyltransferase Inhibition
Lonafarnib's therapeutic effect stems from its function as a farnesyltransferase inhibitor (FTI) with a high potency (IC50 = 1.9 nM).[3] Farnesyltransferase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to specific proteins, a process known as farnesylation.[4] This modification is vital for anchoring proteins to the cell membrane, enabling their participation in signal transduction pathways.[5] In the context of HGPS, a mutation in the LMNA gene leads to the production of an abnormal protein called progerin.[1] Progerin undergoes aberrant farnesylation, causing it to accumulate in the nuclear membrane, which disrupts nuclear structure and leads to the premature aging characteristic of the disease.[1][4] By blocking farnesyltransferase, Lonafarnib prevents the farnesylation of progerin, reducing its accumulation and mitigating the associated cellular damage.[2][4]
Therapeutic Indications
Lonafarnib (marketed as Zokinvy®) is the first and only drug approved by the U.S. Food and Drug Administration (FDA) to reduce the risk of death due to Hutchinson-Gilford Progeria Syndrome and for the treatment of certain other processing-deficient progeroid laminopathies.[2][6] Its development marked a significant milestone in treating these ultra-rare and fatal diseases.
The Metabolic Journey of Lonafarnib
The biotransformation of Lonafarnib is a critical aspect of its pharmacology, primarily occurring in the liver.
Cytochrome P450 Involvement
Lonafarnib is metabolized predominantly by the cytochrome P450 enzyme system, with CYP3A4 being the primary contributor.[1][4][6][7] Other isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1, play a lesser role.[6][7] This heavy reliance on CYP3A4 makes Lonafarnib susceptible to drug-drug interactions with strong inhibitors or inducers of this enzyme.[1][4]
Overview of Primary Metabolic Transformations
The main metabolic pathways involve oxidation of the parent molecule.[6] Two of the most prevalent metabolites found in plasma are designated HM17 (inactive) and HM21 (active), which together account for a significant portion of the drug-related material in circulation.[6][7] The focus of this guide, Metabolite A, has been identified as an unstable hydroxylated product of Lonafarnib, representing a key Phase I metabolic step.[8]
Caption: Lonafarnib's primary metabolic pathway via CYP3A4.
Lonafarnib Metabolite A: Chemical Identity
Chemical Structure and Nomenclature
Lonafarnib Metabolite A is a hydroxylated derivative of the parent compound. Its formal chemical identity is defined as follows:
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IUPAC Name: 4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]-2-hydroxypiperidine-1-carboxamide.[9]
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Key Structural Modification: The structure reveals a hydroxylation on one of the piperidine rings, distinguishing it from the parent Lonafarnib molecule. This addition of a hydroxyl group is a classic Phase I metabolic reaction that typically increases the polarity of a compound to facilitate excretion.
Physicochemical Properties
The key computed physicochemical properties of Lonafarnib Metabolite A are summarized in the table below, based on data from PubChem.[9]
| Property | Value |
| Molecular Formula | C27H31Br2ClN4O3 |
| Molecular Weight | 654.8 g/mol |
| Monoisotopic Mass | 652.04514 Da |
| XLogP3 | 4.8 |
| CAS Number | 817202-01-0 |
The Challenge of Instability
A crucial characteristic of Metabolite A is its instability.[8] This property presents a significant challenge for analytical chemists, as the compound can easily degrade during sample preparation or analysis. Specifically, unstable hydroxylated metabolites are prone to in-source fragmentation within a mass spectrometer, where they can lose a water molecule and revert to an ion with a mass-to-charge ratio (m/z) identical to that of a different, non-hydroxylated metabolite. This can lead to misidentification or an underestimation of its presence.[8]
Analytical Workflow for Characterizing Unstable Metabolites
The identification of unstable metabolites like Metabolite A requires a sophisticated analytical approach that goes beyond standard LC-MS methods. The following workflow is based on techniques proven effective for its characterization.[8]
Rationale for High-Resolution Mass Spectrometry (HRMS)
Standard mass spectrometry may not provide the mass accuracy needed to distinguish between metabolites with very similar masses or to confirm elemental composition. High-resolution instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide accurate mass measurements (<5 ppm error). This capability is essential for confidently proposing the elemental composition of an unknown metabolite and its fragments, a foundational step in structure elucidation.[8][10]
Caption: Analytical workflow for identifying unstable metabolites.
Protocol 1: In Vitro Generation of Metabolite A
Objective: To generate sufficient quantities of Lonafarnib metabolites for detection and characterization using a controlled enzymatic system.
Methodology:
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Reagent Preparation: Prepare a solution of Lonafarnib in a suitable organic solvent (e.g., acetonitrile or DMSO). Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).
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Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, a magnesium chloride solution (as a cofactor), and cDNA-expressed human CYP3A4 enzyme.
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Initiation: Pre-warm the mixture to 37°C. Add the Lonafarnib solution to the mixture. Initiate the metabolic reaction by adding an NADPH-regenerating system.
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Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) with gentle agitation.
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Quenching: Terminate the reaction by adding a cold organic solvent, such as acetonitrile. This precipitates the proteins while keeping the drug and its metabolites in solution.
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Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for LC-MS analysis.
Protocol 2: LC-QTOF-MS Analysis for Unstable Metabolites
Objective: To detect and structurally characterize Metabolite A while preventing its degradation during analysis.
Methodology:
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Chromatographic Separation: Inject the prepared sample onto a reverse-phase HPLC system (e.g., C18 column) coupled to the QTOF-MS. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the metabolites from the parent drug and endogenous matrix components.[11]
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Ion Source Temperature Reduction: Causality: A standard high ion source temperature can provide the energy for the unstable hydroxylated metabolite to lose water (neutral loss of 18 Da). By reducing the ion source temperature, this in-source fragmentation is minimized, allowing for the detection of the true protonated molecular ion [M+H]+ of Metabolite A.[8]
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Accurate Mass Full Scan MS: Acquire data in full scan mode to obtain accurate mass measurements for the parent drug and all potential metabolites.
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Alkali Ion Adduct Detection: Causality: Unstable protonated ions [M+H]+ can fragment easily. However, adducts formed with sodium [M+Na]+ or potassium [M+K]+ are often more stable and less likely to fragment in the source. Detecting these adducts provides crucial, independent confirmation of the metabolite's true molecular weight.[8]
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MS/MS Fragmentation: Perform targeted MS/MS on the ion corresponding to the suspected Metabolite A. The fragmentation pattern provides data on the molecule's structure and helps pinpoint the location of the hydroxylation.
Biological Significance and Further Research
While the specific biological activity of Lonafarnib Metabolite A is not detailed in the available literature, the characterization of all major metabolites is a regulatory expectation and a scientific necessity. Other Lonafarnib metabolites, such as HM21, have been shown to possess moderate biological activity at various receptors.[12] Therefore, determining whether Metabolite A is pharmacologically active or contributes to off-target effects is a logical next step in a comprehensive drug development program. Its instability could also have toxicological implications if it leads to the formation of reactive intermediates.
Conclusion
Lonafarnib Metabolite A is a hydroxylated biotransformation product of Lonafarnib, defined by the chemical formula C27H31Br2ClN4O3.[9] Its key feature is an inherent instability that complicates its detection and requires specialized analytical techniques for accurate characterization.[8] By employing a workflow that includes in vitro generation followed by LC-HRMS with reduced ion source temperatures and a focus on alkali adduct detection, researchers can overcome these challenges. This in-depth approach ensures the correct structural elucidation of transient and unstable metabolites, providing a complete picture of a drug's metabolic profile, which is fundamental to ensuring its safety and efficacy.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11296736, Lonafarnib metabolite A. Available from: [Link]
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Gordon, L. B., et al. (2016). Clinical Trial of the Protein Farnesylation Inhibitors Lonafarnib, Pravastatin, and Zoledronic Acid in Children With Hutchinson-Gilford Progeria Syndrome. Circulation. Available from: [Link]
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Ravoina, C., et al. (2011). Phase I and pharmacokinetic study of lonafarnib, SCH 66336, using a 2-week on, 2-week off schedule in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology. Available from: [Link]
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